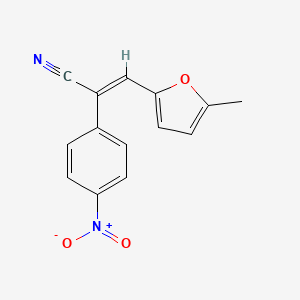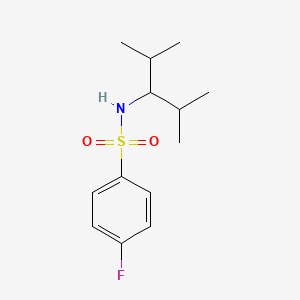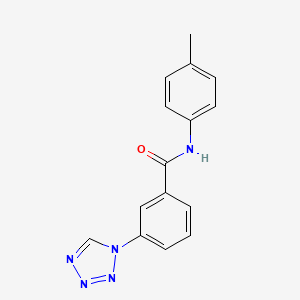
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile, also known as MFA-4, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
实验室实验的优点和局限性
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields using various methods. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising compound for further research. However, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for further research on 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile. One potential area of research is the development of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile as a potential therapeutic agent for inflammatory diseases and cancer. Further studies are needed to elucidate the pharmacokinetic properties of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile and its potential toxicity in vivo. Additionally, the structure-activity relationship of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile and its derivatives can be explored to develop more potent and selective compounds. Lastly, the potential of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile as a natural product can be explored by investigating its occurrence in various plant species.
In conclusion, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile is a promising compound that has gained significant attention in scientific research. Its anti-inflammatory, antioxidant, and antitumor properties make it a potential therapeutic agent for various diseases. Further research is needed to elucidate its mechanism of action, pharmacokinetic properties, and potential toxicity in vivo. The development of more potent and selective compounds based on 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile is also an area of future research.
合成方法
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of 5-methylfurfural and 4-nitrobenzaldehyde in the presence of a base such as piperidine to form the intermediate product, which is then further reacted with acrylonitrile to obtain 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile. The Michael addition reaction involves the reaction of 5-methylfurfural, 4-nitrobenzaldehyde, and acrylonitrile in the presence of a base such as potassium carbonate to directly obtain 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile.
科学研究应用
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in various inflammatory diseases. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been found to scavenge free radicals and protect cells from oxidative stress. Furthermore, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit antitumor activity against various cancer cell lines.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-10-2-7-14(19-10)8-12(9-15)11-3-5-13(6-4-11)16(17)18/h2-8H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGFSTHYAOGHAI-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)

![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)



![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)